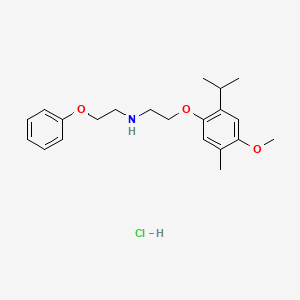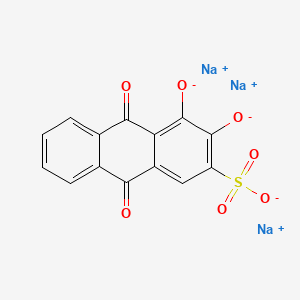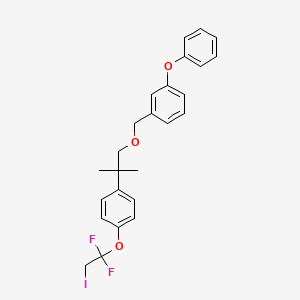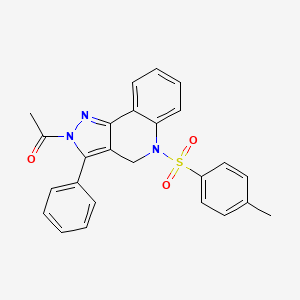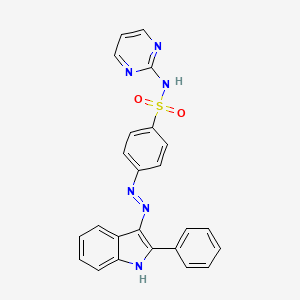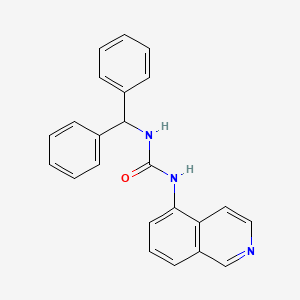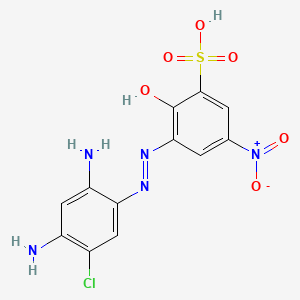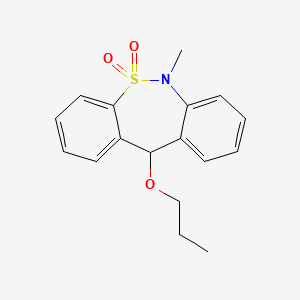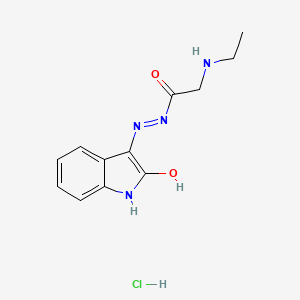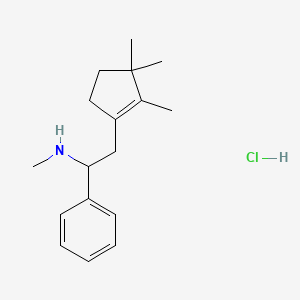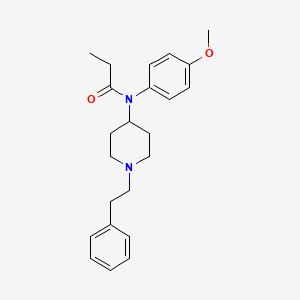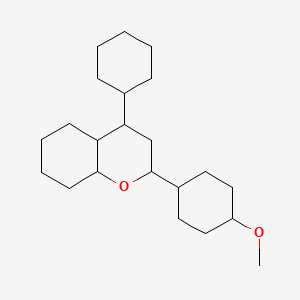
4-Cyclohexyl-2-(4-methoxycyclohexyl)hexahydrochroman
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-Cyclohexyl-2-(4-méthoxycyclohexyl)hexahydrochromane est un composé organique caractérisé par sa structure unique, qui comprend un noyau hexahydrochromane substitué par des groupes cyclohexyle et méthoxycyclohexyle
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 4-Cyclohexyl-2-(4-méthoxycyclohexyl)hexahydrochromane implique généralement des réactions organiques en plusieurs étapesDes détails spécifiques sur les conditions réactionnelles, telles que la température, les solvants et les catalyseurs, sont essentiels pour optimiser le rendement et la pureté du produit final .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse évolutives qui garantissent une grande efficacité et une rentabilité. Des techniques telles que la synthèse en flux continu et l'utilisation de catalyseurs robustes peuvent être employées pour réaliser une production à grande échelle. Le choix des matières premières et des conditions réactionnelles est optimisé pour minimiser les déchets et l'impact environnemental .
Analyse Des Réactions Chimiques
Types de réactions
Le 4-Cyclohexyl-2-(4-méthoxycyclohexyl)hexahydrochromane peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut introduire des groupes fonctionnels contenant de l'oxygène, modifiant les propriétés du composé.
Réduction : Les réactions de réduction peuvent éliminer l'oxygène ou introduire de l'hydrogène, modifiant la réactivité du composé.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et divers nucléophiles et électrophiles pour des réactions de substitution. Les conditions réactionnelles, y compris la température, le solvant et le pH, sont soigneusement contrôlées pour obtenir les transformations souhaitées .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des alcools, tandis que les réactions de substitution peuvent introduire une large gamme de groupes fonctionnels, améliorant la polyvalence du composé .
4. Applications de recherche scientifique
Le 4-Cyclohexyl-2-(4-méthoxycyclohexyl)hexahydrochromane présente plusieurs applications de recherche scientifique :
Chimie : Il sert de bloc de construction pour synthétiser des molécules plus complexes et étudier les mécanismes réactionnels.
Biologie : La structure unique du composé en fait un candidat pour l'étude des interactions biologiques et des effets thérapeutiques potentiels.
Médecine : La recherche sur ses propriétés pharmacologiques pourrait conduire au développement de nouveaux médicaments.
5. Mécanisme d'action
Le mécanisme par lequel le 4-Cyclohexyl-2-(4-méthoxycyclohexyl)hexahydrochromane exerce ses effets implique des interactions avec des cibles moléculaires spécifiques. Ces interactions peuvent moduler diverses voies biochimiques, entraînant des modifications des fonctions cellulaires. Des études détaillées sur son affinité de liaison et son activité à différentes cibles sont essentielles pour comprendre son potentiel complet .
Applications De Recherche Scientifique
4-Cyclohexyl-2-(4-methoxycyclohexyl)hexahydrochroman has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Mécanisme D'action
The mechanism by which 4-Cyclohexyl-2-(4-methoxycyclohexyl)hexahydrochroman exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. Detailed studies on its binding affinity and activity at different targets are essential for understanding its full potential .
Comparaison Avec Des Composés Similaires
Composés similaires
4-Cyclohexyl-2-méthoxyphénol : Partage des similitudes structurales mais diffère en groupes fonctionnels.
4-Cyclohexyl-2-méthyl-2-butanol : Un autre composé apparenté avec des substituants différents.
4,4′-Méthylènedibis(isocyanate de cyclohexyle) : Utilisé dans la synthèse des polyuréthanes, mettant en évidence la diversité des composés substitués par des cyclohexyles.
Unicité
Le 4-Cyclohexyl-2-(4-méthoxycyclohexyl)hexahydrochromane se démarque par son noyau hexahydrochromane, qui lui confère des propriétés chimiques et physiques uniques.
Propriétés
Numéro CAS |
82324-82-1 |
|---|---|
Formule moléculaire |
C22H38O2 |
Poids moléculaire |
334.5 g/mol |
Nom IUPAC |
4-cyclohexyl-2-(4-methoxycyclohexyl)-3,4,4a,5,6,7,8,8a-octahydro-2H-chromene |
InChI |
InChI=1S/C22H38O2/c1-23-18-13-11-17(12-14-18)22-15-20(16-7-3-2-4-8-16)19-9-5-6-10-21(19)24-22/h16-22H,2-15H2,1H3 |
Clé InChI |
QJPJMCLHKCMFOK-UHFFFAOYSA-N |
SMILES canonique |
COC1CCC(CC1)C2CC(C3CCCCC3O2)C4CCCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


